6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethoxy group, a sulfamoylphenyl group, and a carboxamide group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Sulfamoylphenyl Group: This step involves the sulfonation of aniline to form 4-sulfamoylaniline, followed by its coupling with the pyrimidine core through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of ethoxy-derived aldehydes or acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, 6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to inhibit specific enzymes could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- 6-ethoxy-N-(4-aminophenyl)pyrimidine-4-carboxamide
- 6-ethoxy-N-(4-sulfamoylphenyl)pyridine-4-carboxamide
Uniqueness
6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is unique due to the presence of both the ethoxy and sulfamoylphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a distinct candidate for various applications.
Properties
IUPAC Name |
6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-21-12-7-11(15-8-16-12)13(18)17-9-3-5-10(6-4-9)22(14,19)20/h3-8H,2H2,1H3,(H,17,18)(H2,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOWHNRKLYYQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.